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Compound of Interest

Compound Name: 4-Bromopyridine-2-carbaldehyde

Cat. No.: B130245 Get Quote

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, the strategic value of a molecule is often defined by its functional versatility. 4-
Bromopyridine-2-carbaldehyde (CAS: 131747-63-2), henceforth 4-BPCA, stands as a

premier example of such a scaffold.[1] It possesses a unique structural duality: an electrophilic

aldehyde poised for a multitude of transformations and a strategically positioned bromine atom

on an electron-deficient pyridine ring, primed for sophisticated cross-coupling chemistry.[2] This

guide provides an in-depth exploration of the reactivity profile of 4-BPCA, moving beyond

simple reaction schemes to explain the underlying principles that govern its synthetic utility. The

protocols and insights presented herein are designed for researchers, scientists, and drug

development professionals seeking to leverage this powerful intermediate in their synthetic

campaigns.

Molecular Overview and Physicochemical
Properties
4-BPCA is a colorless to pale yellow solid soluble in common organic solvents like ethanol and

dimethylformamide.[3] The molecule's reactivity is dictated by the interplay of its three core

components: the pyridine nitrogen, the C2-aldehyde, and the C4-bromo substituent. The

electron-withdrawing nature of the pyridine nitrogen atom creates an electron-deficient

aromatic system, which activates the C4 position for both nucleophilic aromatic substitution and

oxidative addition in catalytic cycles.[4][5]
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Property Value Source

CAS Number 131747-63-2 [6]

Molecular Formula C₆H₄BrNO [3][6][7]

Molecular Weight 186.01 g/mol [3][6][7]

Appearance Colorless to pale yellow solid [3]

IUPAC Name
4-bromopyridine-2-

carbaldehyde
[7]

Synonyms
4-Bromo-2-formylpyridine, 4-

Bromopicolinaldehyde
[6][7][8][9]

Synthesis: The Swern Oxidation Approach
While various methods can be conceptualized, a reliable and commonly cited route to 4-BPCA

is the Swern oxidation of the corresponding alcohol, (4-bromopyridin-2-yl)methanol. This

method is favored for its mild conditions, which prevent over-oxidation to the carboxylic acid

and are compatible with the sensitive aldehyde product.
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Swern Oxidation Workflow
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Caption: Workflow for the synthesis of 4-BPCA via Swern Oxidation.

Experimental Protocol: Synthesis of 4-BPCA[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b130245?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vessel Preparation: To a 5L three-necked flask under a nitrogen atmosphere, add 3L of

dichloromethane (DCM). Cool the vessel to -60 °C using a suitable cooling bath.

Activator Addition: Slowly add 240 g of oxalyl chloride dropwise to the cooled DCM,

maintaining the temperature at -60 °C.

DMSO Addition: Following the oxalyl chloride, add 295.6 g of dimethyl sulfoxide (DMSO)

dropwise. Ensure the temperature remains at -60 °C. Stir the mixture for 30 minutes to form

the active electrophile.

Substrate Addition: Slowly add a solution of 237.5 g of (4-bromopyridin-2-yl)methanol in

DCM dropwise to the reaction mixture at -60 °C. Continue stirring at -65 °C for 1 hour.

Quenching: Add 3.5 equivalents of triethylamine (TEA) to the flask. The addition is

exothermic; control the rate to maintain the desired temperature.

Reaction Monitoring & Workup: Allow the reaction solution to warm slowly. Monitor the

reaction's progress by thin-layer chromatography (TLC). Upon completion, quench the

reaction with water.

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. The crude product is purified by column

chromatography to yield the target compound.

The Duality of Reactivity: A Mechanistic Overview
The synthetic power of 4-BPCA stems from its two distinct reactive centers. The aldehyde

group at the C2 position is a classic electrophile, while the C4-bromo group is a handle for

modern cross-coupling chemistry.

Caption: The two primary reactive centers of 4-Bromopyridine-2-carbaldehyde.

Transformations at the Aldehyde Moiety
The aldehyde group is a versatile functional handle for chain extension and functionalization.

A. Reduction to Alcohol
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The aldehyde can be cleanly reduced to (4-bromopyridin-2-yl)methanol using mild reducing

agents like sodium borohydride (NaBH₄). This transformation is often a necessary step to

install a different functional group or to modulate the electronic properties of the molecule.

B. Nucleophilic Addition and Condensation
The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of

nucleophiles.[1]

Grignard & Organolithium Reagents: Enable the formation of secondary alcohols.

Wittig Reaction: Allows for the installation of a carbon-carbon double bond.

Condensation with Amines: Forms Schiff bases (imines), which are valuable intermediates

for synthesizing complex amines via subsequent reduction.

The Gateway to Complexity: Reactions at the C4-
Position
The true power of 4-BPCA as a building block is realized through reactions that displace the

C4-bromo substituent. The electron-deficient nature of the pyridine ring makes this position an

excellent substrate for palladium-catalyzed cross-coupling reactions.[2]

A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between 4-

BPCA and various organoboron reagents.[10] This reaction is fundamental in medicinal

chemistry for constructing biaryl structures, which are common motifs in pharmacologically

active compounds.
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Suzuki-Miyaura Catalytic Cycle
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
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Experimental Protocol: Suzuki-Miyaura Coupling of 4-BPCA

Reaction Setup: To an oven-dried Schlenk flask, add 4-BPCA (1.0 equiv.), the desired

boronic acid or ester (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene).

Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the

reaction progress by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate,

and wash with water and brine.

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash

column chromatography.

B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C4 position of

the pyridine ring.[11][12] This reaction is invaluable for synthesizing conjugated enynes and

arylalkynes, which are important precursors for pharmaceuticals and organic materials.[11][13]

The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14]

C. Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[15]

[16] It facilitates the coupling of 4-BPCA with a vast range of primary and secondary amines.

The choice of palladium precursor and, critically, the phosphine ligand is key to achieving high

yields and broad substrate scope.[17][18]

Experimental Protocol: Buchwald-Hartwig Amination of 4-BPCA[19]

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with 4-BPCA (1.0

equiv.), the desired amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium

tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) (1.4 equiv.), a palladium catalyst
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(e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4

mol%).

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by

TLC or LC-MS.

Workup: Upon completion, cool the mixture, filter through a pad of Celite to remove

palladium residues, and rinse with an appropriate solvent.

Purification: Concentrate the filtrate and purify the crude product by column chromatography

or crystallization.

Applications in Medicinal Chemistry and Beyond
The derivatives of 4-BPCA are prevalent in modern research. Its ability to serve as a scaffold

for constructing complex molecules makes it indispensable.

Pharmaceutical Intermediates: It is a key building block for synthesizing novel drug

candidates targeting a range of conditions, from neurological disorders to infectious

diseases.[1][2] It has been used to prepare curcumin analogues and 1,4-dihydropyridine

calcium antagonists.[20]

Materials Science: The rigid, functionalizable pyridine core is useful for creating dyes,

photosensitive materials, and ligands for catalysis.[3]
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Derivative Class Synthetic Method Potential Application

4-Aryl-2-formylpyridines Suzuki Coupling
Biaryl scaffolds for kinase

inhibitors

4-Alkynyl-2-formylpyridines Sonogashira Coupling
Conjugated materials, natural

product synthesis

4-Amino-2-formylpyridines Buchwald-Hartwig
Pharmacophores for receptor

binding

(4-substituted-pyridin-2-

yl)methanols
Aldehyde Reduction

Ligand synthesis, further

functionalization

Safety and Handling
4-Bromopyridine-2-carbaldehyde is a hazardous substance and must be handled with

appropriate care.

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious

eye irritation. May cause respiratory irritation.[3][7]

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Avoid generating dust.

Conclusion
4-Bromopyridine-2-carbaldehyde is a testament to the power of strategic functionalization in

molecular design. Its dual reactivity allows for a modular and convergent approach to the

synthesis of complex molecular architectures. By understanding the distinct reactivity of its

aldehyde and bromo-substituted positions, chemists can unlock a vast chemical space,

accelerating the discovery and development of new pharmaceuticals, materials, and chemical

tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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